molecular formula C16H12O4 B253425 2,3-Diphenyl-2-butenedioic acid

2,3-Diphenyl-2-butenedioic acid

Cat. No. B253425
M. Wt: 268.26 g/mol
InChI Key: QQCYMGFLVZNQQO-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diphenyl-2-butenedioic acid, also known as dibenzoylmethane, is a synthetic compound that belongs to the family of chalcones. Chalcones are a class of organic compounds that are widely used in medicinal chemistry due to their diverse biological activities. Dibenzoylmethane has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-2-butenedioic acidhane is not fully understood, but it is believed to involve multiple pathways and targets. In cancer cells, 2,3-Diphenyl-2-butenedioic acidhane has been found to induce cell cycle arrest and apoptosis by regulating the expression of genes involved in these processes. It has also been found to inhibit the activation of NF-κB and STAT3, which are transcription factors that regulate the expression of genes involved in cell survival, proliferation, and inflammation.
In inflammation, 2,3-Diphenyl-2-butenedioic acidhane has been found to inhibit the production of pro-inflammatory cytokines and enzymes by blocking the activation of NF-κB and MAPK signaling pathways. It has also been found to inhibit the expression of adhesion molecules and prevent leukocyte infiltration by blocking the activation of STAT3 and NF-κB signaling pathways.
In diabetes, 2,3-Diphenyl-2-butenedioic acidhane has been found to improve glucose tolerance and insulin sensitivity by regulating the expression of genes involved in glucose and lipid metabolism. It has also been found to reduce hyperglycemia and improve lipid metabolism by regulating the expression of genes involved in these processes.
Biochemical and Physiological Effects
Dibenzoylmethane has been found to exhibit various biochemical and physiological effects in cells and tissues. In cancer cells, 2,3-Diphenyl-2-butenedioic acidhane has been found to induce cell cycle arrest and apoptosis by regulating the expression of genes involved in these processes. It has also been found to inhibit tumor growth and metastasis by blocking the activation of NF-κB and STAT3 signaling pathways.
In inflammation, 2,3-Diphenyl-2-butenedioic acidhane has been found to inhibit the production of pro-inflammatory cytokines and enzymes by blocking the activation of NF-κB and MAPK signaling pathways. It has also been found to reduce oxidative stress and prevent leukocyte infiltration in inflamed tissues.
In diabetes, 2,3-Diphenyl-2-butenedioic acidhane has been found to improve glucose tolerance and insulin sensitivity by regulating the expression of genes involved in glucose and lipid metabolism. It has also been found to reduce hyperglycemia and improve lipid metabolism by regulating the expression of genes involved in these processes.

Advantages and Limitations for Lab Experiments

Dibenzoylmethane has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. It can be easily synthesized by the Claisen-Schmidt condensation reaction between benzaldehyde and benzoyl chloride in the presence of a base. It also exhibits low toxicity in cells and animals, making it a safe compound for in vitro and in vivo experiments.
However, 2,3-Diphenyl-2-butenedioic acidhane has some limitations for lab experiments, including its poor solubility in water and limited bioavailability. It is a hydrophobic compound that is poorly soluble in water, which can limit its use in aqueous-based experiments. It also has limited bioavailability due to its poor absorption and rapid metabolism in vivo, which can affect its therapeutic efficacy in animal models of disease.

Future Directions

There are several future directions for research on 2,3-Diphenyl-2-butenedioic acidhane, including its pharmacokinetics, pharmacodynamics, and clinical applications. Further studies are needed to understand the pharmacokinetics and pharmacodynamics of 2,3-Diphenyl-2-butenedioic acidhane in vivo, including its absorption, distribution, metabolism, and excretion. This information can help to optimize the dosing and delivery of 2,3-Diphenyl-2-butenedioic acidhane in animal models of disease.
In addition, further studies are needed to investigate the clinical applications of 2,3-Diphenyl-2-butenedioic acidhane in various diseases, including cancer, inflammation, and metabolic disorders. Clinical trials are needed to evaluate the safety and efficacy of 2,3-Diphenyl-2-butenedioic acidhane in humans, including its optimal dosing, administration, and formulation. This information can help to translate the preclinical findings on 2,3-Diphenyl-2-butenedioic acidhane into clinical practice and improve the treatment of various diseases.

Synthesis Methods

Dibenzoylmethane can be synthesized by the Claisen-Schmidt condensation reaction between benzaldehyde and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 2,3-Diphenyl-2-butenedioic acidhane, which can be purified by recrystallization in a suitable solvent such as ethanol or methanol.

Scientific Research Applications

Dibenzoylmethane has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, anti-oxidant, and anti-diabetic properties. In cancer research, 2,3-Diphenyl-2-butenedioic acidhane has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
In inflammation research, 2,3-Diphenyl-2-butenedioic acidhane has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. It has also been shown to reduce the expression of adhesion molecules and prevent leukocyte infiltration in inflamed tissues. In addition, 2,3-Diphenyl-2-butenedioic acidhane has been found to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress in cells and tissues.
In diabetes research, 2,3-Diphenyl-2-butenedioic acidhane has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to reduce hyperglycemia and improve lipid metabolism by regulating the expression of genes involved in glucose and lipid metabolism.

properties

Product Name

2,3-Diphenyl-2-butenedioic acid

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

(Z)-2,3-diphenylbut-2-enedioic acid

InChI

InChI=1S/C16H12O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H,(H,17,18)(H,19,20)/b14-13-

InChI Key

QQCYMGFLVZNQQO-YPKPFQOOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C(=O)O)/C(=O)O

SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)O)C(=O)O

Origin of Product

United States

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